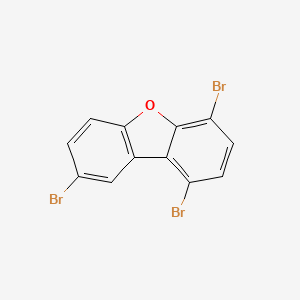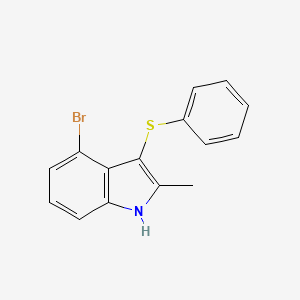
4-Bromo-2-methyl-3-(phenylsulfanyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-3-(phenylthio)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom, a methyl group, and a phenylthio group attached to the indole core, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-3-(phenylthio)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylindole to introduce the bromine atom at the 4-position. This is followed by the introduction of the phenylthio group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-3-(phenylthio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-3-(phenylthio)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-3-(phenylthio)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(phenylthio)-1H-indole: Lacks the bromine atom at the 4-position.
4-Bromo-2-methyl-1H-indole: Lacks the phenylthio group at the 3-position.
4-Bromo-3-(phenylthio)-1H-indole: Lacks the methyl group at the 2-position.
Uniqueness
4-Bromo-2-methyl-3-(phenylthio)-1H-indole is unique due to the presence of all three substituents (bromine, methyl, and phenylthio) on the indole core. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various research applications.
Propiedades
Número CAS |
628736-41-4 |
|---|---|
Fórmula molecular |
C15H12BrNS |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12BrNS/c1-10-15(18-11-6-3-2-4-7-11)14-12(16)8-5-9-13(14)17-10/h2-9,17H,1H3 |
Clave InChI |
URBVJGSRPYASQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC=C2Br)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate](/img/structure/B15211086.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)


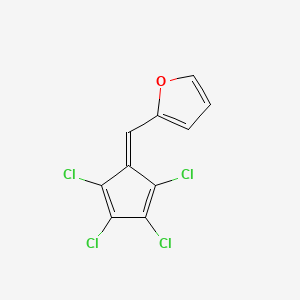
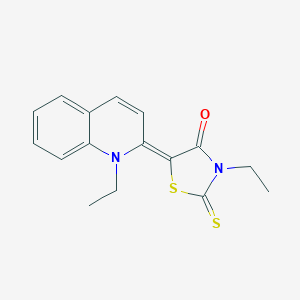
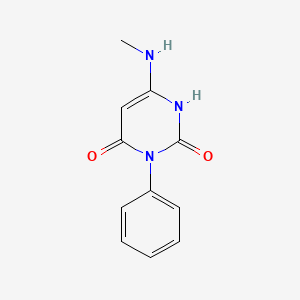
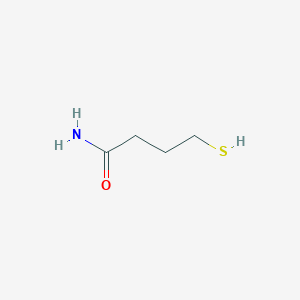
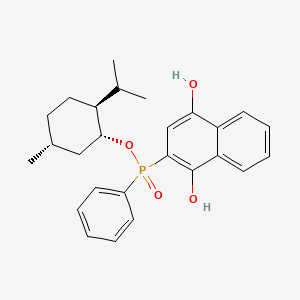
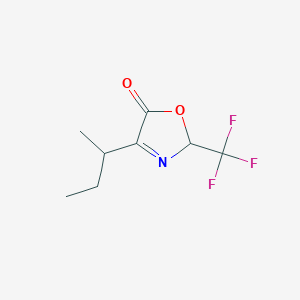
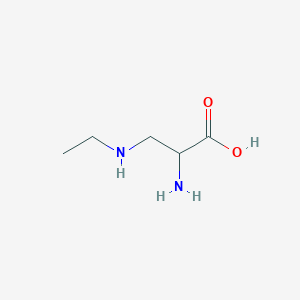
![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)
